Millisorin B
Description
BenchChem offers high-quality Millisorin B suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Millisorin B including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Numéro CAS |
72229-34-6 |
|---|---|
Formule moléculaire |
C20H26O6 |
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
[(3aR,4R,6Z,8S,10Z,11aR)-8-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (2R,3R)-2,3-dimethyloxirane-2-carboxylate |
InChI |
InChI=1S/C20H26O6/c1-10-6-14(21)7-11(2)9-16(25-19(23)20(5)13(4)26-20)17-12(3)18(22)24-15(17)8-10/h7-8,13-17,21H,3,6,9H2,1-2,4-5H3/b10-8-,11-7-/t13-,14+,15-,16-,17+,20-/m1/s1 |
Clé InChI |
KCUQHLKAVMLGGV-LZYLOZORSA-N |
SMILES |
CC1C(O1)(C)C(=O)OC2CC(=CC(CC(=CC3C2C(=C)C(=O)O3)C)O)C |
SMILES isomérique |
C[C@@H]1[C@](O1)(C)C(=O)O[C@@H]2C/C(=C\[C@H](C/C(=C\[C@@H]3[C@@H]2C(=C)C(=O)O3)/C)O)/C |
SMILES canonique |
CC1C(O1)(C)C(=O)OC2CC(=CC(CC(=CC3C2C(=C)C(=O)O3)C)O)C |
Synonymes |
millisorin B |
Origine du produit |
United States |
Q & A
Basic Research Questions
Q. How can researchers characterize the structural and physicochemical properties of Millisorin B for initial validation?
- Methodological Answer : Begin with spectroscopic techniques (NMR, IR, mass spectrometry) to confirm molecular structure and purity. Chromatographic methods (HPLC, GC) can assess stability under varying conditions (e.g., pH, temperature). Elemental analysis and X-ray crystallography provide additional validation for novel compounds. Ensure all protocols align with reproducibility standards, such as detailing solvent systems and instrument calibration in the Experimental section .
Q. What experimental design principles should guide in vitro assays for Millisorin B’s bioactivity?
- Methodological Answer : Use dose-response curves to establish potency (EC50/IC50) and selectivity indices. Include positive/negative controls (e.g., known inhibitors) and triplicate trials to minimize variability. For cell-based assays, validate cell line authenticity via STR profiling and monitor cytotoxicity concurrently. Reference established guidelines for assay reproducibility, such as MIAME standards for omics data .
Q. How should researchers address conflicting data in Millisorin B’s pharmacokinetic profiles across studies?
- Methodological Answer : Conduct a systematic review to identify methodological disparities (e.g., dosing regimens, animal models). Replicate key experiments under standardized conditions, using harmonized protocols for sample collection (e.g., plasma sampling intervals). Apply meta-analysis tools to quantify heterogeneity and identify covariates (e.g., species-specific metabolism) .
Advanced Research Questions
Q. What strategies resolve contradictions in Millisorin B’s reported mechanisms of action across pharmacological studies?
- Methodological Answer : Employ orthogonal validation methods (e.g., CRISPR knockdown, isoform-specific inhibitors) to confirm target engagement. Use advanced imaging (e.g., super-resolution microscopy) to localize Millisorin B in cellular compartments. Integrate multi-omics data (proteomics, transcriptomics) to map downstream pathways and contextualize discrepancies .
Q. How can computational modeling enhance the design of Millisorin B derivatives with improved efficacy?
- Methodological Answer : Apply molecular docking (e.g., AutoDock Vina) to predict binding affinities against target proteins. Use QSAR models to correlate structural modifications (e.g., substituent groups) with bioactivity. Validate predictions via synthesis and in vitro testing, prioritizing compounds with >80% similarity to Millisorin B’s core structure .
Q. What ethical and methodological considerations apply to preclinical trials involving Millisorin B?
- Methodological Answer : Follow ARRIVE 2.0 guidelines for animal studies, including power analysis to justify sample sizes and blinding during outcome assessment. For human-derived samples, obtain IRB approval and document informed consent processes. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing to ensure transparency .
Data Management & Reproducibility
Q. How can researchers ensure reproducibility in Millisorin B synthesis protocols?
- Methodological Answer : Publish step-by-step synthetic procedures with exact stoichiometry, reaction times, and purification methods (e.g., column chromatography gradients). Deposit raw spectral data (NMR, HPLC traces) in repositories like Zenodo or Figshare. Cross-validate results with independent labs using blinded samples .
Q. What frameworks guide the formulation of hypothesis-driven research questions for Millisorin B?
- Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate question viability. For mechanistic studies, apply the PICO framework (Population, Intervention, Comparison, Outcome) to define experimental variables. Pilot studies can refine questions by testing assay feasibility and effect sizes .
Conflict of Interest & Collaboration
Q. How should interdisciplinary teams manage authorship and data ownership in Millisorin B research?
- Methodological Answer : Draft a collaboration agreement pre-study, defining roles (e.g., synthetic chemistry vs. bioassay leads) and authorship criteria per ICMJE guidelines. Use version-controlled platforms (e.g., GitHub, LabArchives) for data sharing. Disclose all funding sources and potential conflicts in the Acknowledgments section .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
